2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
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Description
“2-Chloro-6-fluorobenzyl alcohol” is a related compound . It is a solid substance with a white appearance . Another related compound is “1-(2-Chloro-6-fluorobenzyl)piperazine” which is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis information for “2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide” is not available, “2-Chloro-6-fluorobenzyl chloride” is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-fluorobenzyl alcohol” is available as a 2D Mol file or as a computed 3D SD file . The same applies to "2-Chloro-6-fluorobenzyl chloride" .
Physical and Chemical Properties Analysis
“1-(2-Chloro-6-fluorobenzyl)piperazine” has a refractive index of 1.5470 and a density of 1.202 g/mL at 25 °C . “2-Chloro-6-fluorobenzyl chloride” has a melting point of 7 °C, a boiling point of 208-210 °C, a density of 1.401 g/mL at 25 °C, and a vapor pressure of 83Pa at 40℃ .
Safety and Hazards
“2-Chloro-6-fluorobenzyl alcohol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c14-9-2-1-3-10(15)8(9)7-18-5-4-17-13(20)11(18)6-12(16)19/h1-3,11H,4-7H2,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIVFKQVRYYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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